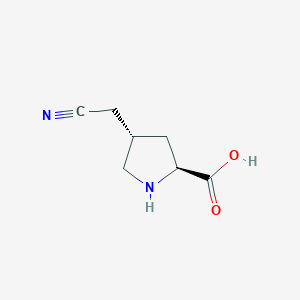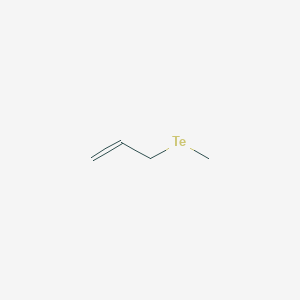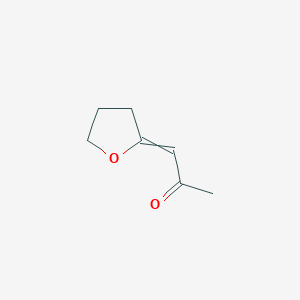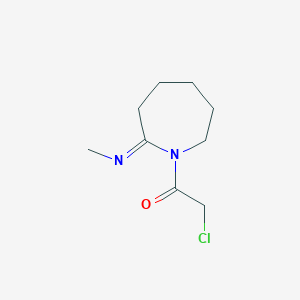
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been studied extensively for its potential use as an anti-cancer agent, as well as for its broader applications in the field of molecular biology.
Mecanismo De Acción
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the enzyme from initiating transcription. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have broader applications in the field of molecular biology. It has been used to study the role of RNA polymerase I transcription in various biological processes, including ribosome biogenesis, cell differentiation, and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone is its selectivity for RNA polymerase I transcription, which allows for specific targeting of cancer cells. However, it also has limitations, including potential toxicity and off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone. These include further studies on its anti-cancer properties, as well as its broader applications in the field of molecular biology. Additionally, there is potential for the development of new compounds based on the structure of this compound, which could have improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of 2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone involves several steps, beginning with the reaction of 2-chloroacetyl chloride with 2-methyliminoazepane to form this compound. This intermediate is then purified and subjected to further chemical reactions to produce the final product.
Aplicaciones Científicas De Investigación
2-Chloro-1-(2-methyliminoazepan-1-yl)ethanone has been studied extensively for its potential use as an anti-cancer agent. It works by selectively inhibiting RNA polymerase I transcription, which is overactive in many cancer cells. This leads to a decrease in the production of ribosomal RNA, which is essential for cancer cell growth and proliferation.
Propiedades
| 122600-26-4 | |
Fórmula molecular |
C9H15ClN2O |
Peso molecular |
202.68 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methyliminoazepan-1-yl)ethanone |
InChI |
InChI=1S/C9H15ClN2O/c1-11-8-5-3-2-4-6-12(8)9(13)7-10/h2-7H2,1H3 |
Clave InChI |
CCYWRMMBRQQMHG-UHFFFAOYSA-N |
SMILES |
CN=C1CCCCCN1C(=O)CCl |
SMILES canónico |
CN=C1CCCCCN1C(=O)CCl |
Sinónimos |
2H-Azepin-2-imine, 1-(chloroacetyl)hexahydro-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)

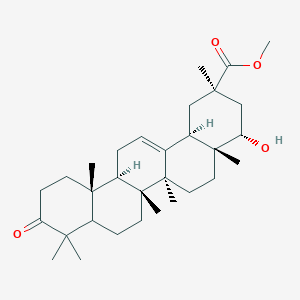

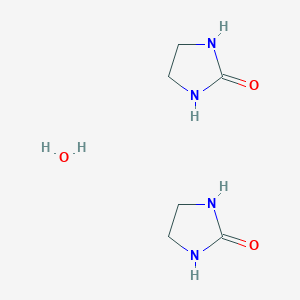

![2-Methyl-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B56208.png)
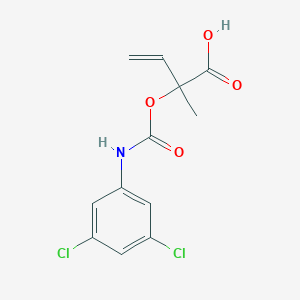
![[(6S,7S,13S,17S)-6-[(6S,7S,13S,17S)-17-acetyloxy-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]-13-methyl-3-oxo-7-prop-2-enyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B56212.png)

